molecular formula C13H20NO6P B607534 Fosciclopirox CAS No. 1380539-06-9

Fosciclopirox

Numéro de catalogue: B607534
Numéro CAS: 1380539-06-9
Poids moléculaire: 317.27 g/mol
Clé InChI: NTKBXPWLNROYPE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fosciclopirox est un promédicament à base d’ester de phosphoryloxymethyle de ciclopirox, un antifongique synthétique à large spectre. Il présente des activités antibactériennes, anti-inflammatoires et potentiellement antinéoplasiques. Lorsqu’il est administré par voie intraveineuse, la fraction phosphoryloxymethyle est clivée par les phosphatases, libérant le métabolite actif ciclopirox .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Fosciclopirox est synthétisé par estérification de ciclopirox avec un groupe phosphoryloxymethyle. La réaction implique l’utilisation d’agents phosphorylants dans des conditions contrôlées pour assurer la formation de la liaison ester .

Méthodes de production industrielle : La production industrielle de this compound implique des processus d’estérification à grande échelle, suivis d’étapes de purification pour isoler le produit souhaité. Le processus est optimisé pour obtenir des rendements et une pureté élevés, garantissant l’efficacité et la sécurité du composé pour une utilisation pharmaceutique .

Types de réactions :

Réactifs et conditions courants :

    Oxydation : Peroxyde d’hydrogène ou autres peroxydes.

    Réduction : Borohydrure de sodium ou hydrure d’aluminium et de lithium.

    Substitution : Agents halogénants ou nucléophiles

Principaux produits formés :

Applications De Recherche Scientifique

Clinical Trials

Several clinical trials are currently investigating the efficacy and safety of fosciclopirox in various cancer settings:

  • Phase 1 Trials : A first-in-human Phase 1 study evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors. Results indicated that this compound was well tolerated and achieved significant systemic and urinary tract concentrations .
  • Phase 1B/2A Studies : Ongoing trials are exploring this compound's potential in muscle-invasive bladder cancer (MIBC) patients. These studies aim to assess its efficacy when administered prior to radical cystectomy and its effects on tumor characteristics .
  • Phase 2 Study for Recurrent Bladder Cancer : A recent Phase 2 trial is specifically focused on newly diagnosed and recurrent bladder cancer patients. This study aims to determine the drug's safety profile and therapeutic effectiveness when given intravenously .

Preclinical Studies

Preclinical research has provided valuable insights into the potential applications of this compound:

  • In Vitro Studies : Research involving human urothelial cancer cell lines (e.g., T24, HT-1376) demonstrated that this compound effectively inhibited cell growth and clonogenicity. The compound's action was linked to its ability to disrupt key signaling pathways involved in cancer cell survival .
  • In Vivo Models : Studies using animal models have shown that administration of this compound can significantly reduce tumor burden and alter tumor staging. For instance, in a bladder cancer mouse model treated with this compound, there was a notable decrease in bladder weight—a surrogate marker for tumor volume—and reduced expression of proliferation markers in tumor tissues .

Summary Table of Clinical Trials

Trial Phase Trial Type Target Population Primary Objectives Status
Phase 1Dose-EscalationAdvanced Solid TumorsSafety, PharmacokineticsCompleted
Phase 1BExpansion CohortMuscle-Invasive Bladder CancerEfficacy before Radical CystectomyOngoing
Phase 2Window of OpportunityNewly Diagnosed/Recurrent Bladder CancerSafety, Dose ToleranceActively Enrolling

Mécanisme D'action

Fosciclopirox exerce ses effets en libérant ciclopirox lors de l’administration. Ciclopirox inhibe l’activation de Notch1 et la voie de signalisation médiée par Notch1, qui est régulée à la hausse dans de nombreux types de cellules cancéreuses. Il inhibe également les enzymes contenant du fer, telles que la catalase et la peroxydase, réduisant le stress oxydatif. De plus, ciclopirox régule à la baisse l’expression de la cycline D1 et de la cycline E1, ralentissant la progression du cycle cellulaire et induisant l’apoptose .

Composés similaires :

Unicité de this compound : this compound est unique en raison de sa nature de promédicament, permettant une meilleure solubilité et une efficacité systémique par rapport à ciclopirox. Sa capacité à inhiber plusieurs voies impliquées dans la progression du cancer en fait un candidat prometteur pour la thérapie anticancéreuse .

Comparaison Avec Des Composés Similaires

Uniqueness of this compound: this compound is unique due to its prodrug nature, allowing for improved solubility and systemic efficacy compared to ciclopirox. Its ability to inhibit multiple pathways involved in cancer progression makes it a promising candidate for cancer therapy .

Activité Biologique

Fosciclopirox, a phosphoryloxymethyl ester of ciclopirox (CPX), is an investigational compound with significant biological activity, particularly in oncology. Originally developed as a topical antifungal agent, ciclopirox has shown promising anticancer properties in various solid and hematologic malignancies. The prodrug form, this compound, enhances the delivery of the active metabolite to target tissues, notably the urinary tract, and improves its pharmacokinetic profile.

This compound exerts its anticancer effects primarily through the inhibition of Notch signaling pathways. This mechanism is critical in the progression of several cancers, including high-grade urothelial carcinoma. The active metabolite, CPX, binds to components of the γ-secretase complex, specifically Presenilin 1 and Nicastrin, which are essential for Notch activation. Inhibition of these proteins leads to decreased cell proliferation and increased apoptosis in cancer cell lines.

Key Findings:

  • Cell Proliferation : this compound significantly inhibits cell proliferation and clonogenicity in high-grade urothelial cancer cell lines (e.g., T24, HT-1376, UM-UC-3) .
  • Cell Cycle Arrest : It induces cell cycle arrest at the S and G0/G1 phases .
  • Apoptosis Induction : CPX treatment reduces levels of anti-apoptotic proteins (Bcl-xL and Bcl-2) and increases cleaved PARP levels, indicating apoptosis .

Pharmacokinetics

This compound is administered parenterally and is rapidly metabolized to CPX upon administration. Studies have shown that after intravenous administration, CPX achieves urinary concentrations that exceed in vitro IC50 values by several folds, making it effective even at lower doses .

Parameter This compound (CPX-POM) Ciclopirox (CPX)
Administration RouteIntravenousOral
BioavailabilityCompleteLow
MetaboliteCPXCPX-G (inactive)
Urinary ExcretionHighModerate

Clinical Studies

This compound is currently undergoing clinical trials for its efficacy in treating muscle-invasive bladder cancer (MIBC) and non-muscle invasive bladder cancer (NMIBC). A Phase 1 trial has demonstrated acceptable safety profiles and pharmacologic activity in patients with advanced urothelial cancer .

Notable Trials:

  • Phase 1 Study : Evaluated safety and pharmacokinetics in patients with advanced malignancies (NCT03348514).
  • Phase 1 Expansion Cohort : Focused on muscle-invasive bladder cancer patients scheduled for cystectomy (NCT04608045).
  • Phase 2 Trial : Investigating newly diagnosed and recurrent urothelial cancer patients undergoing transurethral resection (NCT04525131).

Case Studies

In preclinical models using the N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) mouse bladder cancer model, this compound demonstrated significant tumor suppression. Mice treated with this compound showed reduced bladder weight and a migration to lower stage tumors compared to controls. This was accompanied by a decrease in tumor proliferation indices and expression of Notch pathway components .

Propriétés

IUPAC Name

(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxymethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20NO6P/c1-10-7-12(11-5-3-2-4-6-11)14(13(15)8-10)19-9-20-21(16,17)18/h7-8,11H,2-6,9H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKBXPWLNROYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)C2CCCCC2)OCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380539-06-9
Record name Fosciclopirox
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380539069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOSCICLOPIROX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8FR269QPQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.